(2E)-3-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one
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Overview
Description
(2E)-3-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one: is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with bromine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one typically involves multi-step organic reactions. One common method includes the condensation of 3-bromo-4-methoxybenzaldehyde with acetophenone in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with phenylhydrazine to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The bromine atom in the compound can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and antimicrobial agents. The presence of the bromine and methoxy groups enhances its biological activity .
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The pyrazole ring is a common pharmacophore in many drugs .
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and dyes. Its unique electronic properties make it suitable for various applications .
Mechanism of Action
The mechanism by which (2E)-3-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one exerts its effects is primarily through interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The bromine and methoxy groups play a crucial role in enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)-2-propen-1-one
- (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-chlorophenyl)-2-propen-1-one
- (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one
Uniqueness
What sets (2E)-3-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one apart from similar compounds is its pyrazole ring, which imparts unique electronic and steric properties. This makes it particularly effective in applications where specific interactions with biological targets or materials are required .
Properties
Molecular Formula |
C25H19BrN2O2 |
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Molecular Weight |
459.3 g/mol |
IUPAC Name |
(E)-3-[3-(3-bromo-4-methoxyphenyl)-1-phenylpyrazol-4-yl]-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C25H19BrN2O2/c1-30-24-15-13-19(16-22(24)26)25-20(12-14-23(29)18-8-4-2-5-9-18)17-28(27-25)21-10-6-3-7-11-21/h2-17H,1H3/b14-12+ |
InChI Key |
ZYTYWYWSEJZBFX-WYMLVPIESA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2/C=C/C(=O)C3=CC=CC=C3)C4=CC=CC=C4)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C=CC(=O)C3=CC=CC=C3)C4=CC=CC=C4)Br |
Origin of Product |
United States |
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